

# Electronic band structure of monolayer GeSe

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## Compound of Interest

Compound Name: Germanium selenide

Cat. No.: B009391

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An In-depth Technical Guide on the Electronic Band Structure of Monolayer GeSe

## Introduction

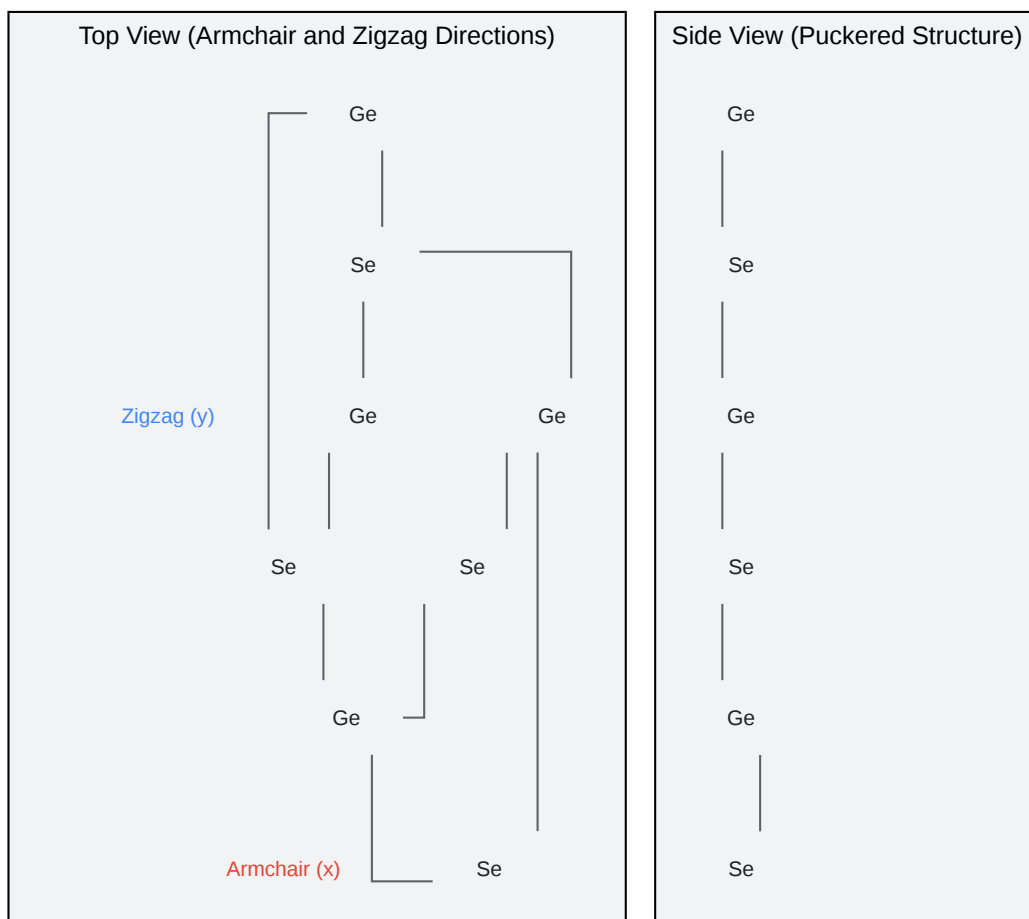
Monolayer **Germanium Selenide** (GeSe), a two-dimensional (2D) group IV monochalcogenide, has emerged as a material of significant interest for next-generation electronic and optoelectronic devices. Its unique puckered orthorhombic crystal structure, analogous to black phosphorus, results in strong in-plane anisotropy, which in turn governs its electronic, optical, and transport properties.[1][2] Unlike its bulk counterpart, which is an indirect band gap semiconductor, monolayer GeSe exhibits a direct or quasi-direct band gap, making it a promising candidate for applications in photodetectors, solar cells, and flexible electronics.[3][4] Furthermore, its electronic properties are highly tunable via external stimuli such as strain and doping, offering a versatile platform for designing novel devices.[1][5][6][7]

This guide provides a comprehensive overview of the electronic band structure of monolayer GeSe, targeting researchers and professionals in materials science and device engineering. It covers the theoretical and experimental methodologies used for its characterization, presents key quantitative data, and explores the tunability of its electronic properties.

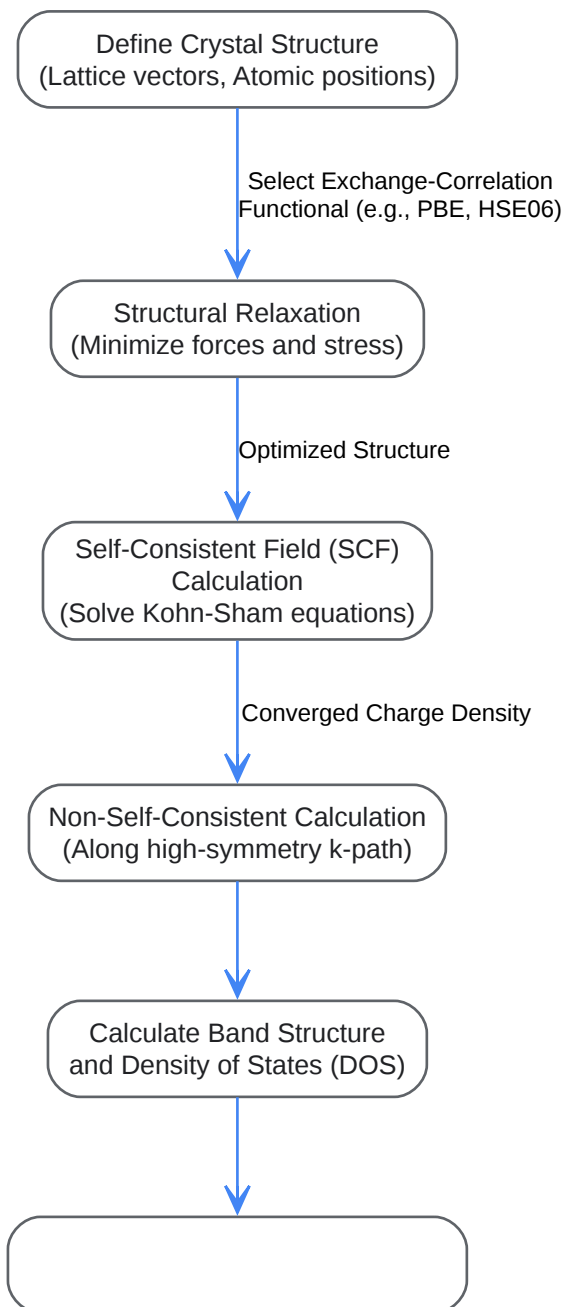
## Crystal Structure of Monolayer GeSe

Monolayer GeSe possesses an orthorhombic crystal structure belonging to the Pnma space group.[5] This structure consists of puckered layers of Ge and Se atoms covalently bonded, with van der Waals forces between adjacent layers in the bulk material. The anisotropic nature of the crystal lattice, with different bond lengths and angles along the armchair (x) and zigzag (y) directions, is the fundamental origin of its anisotropic properties.

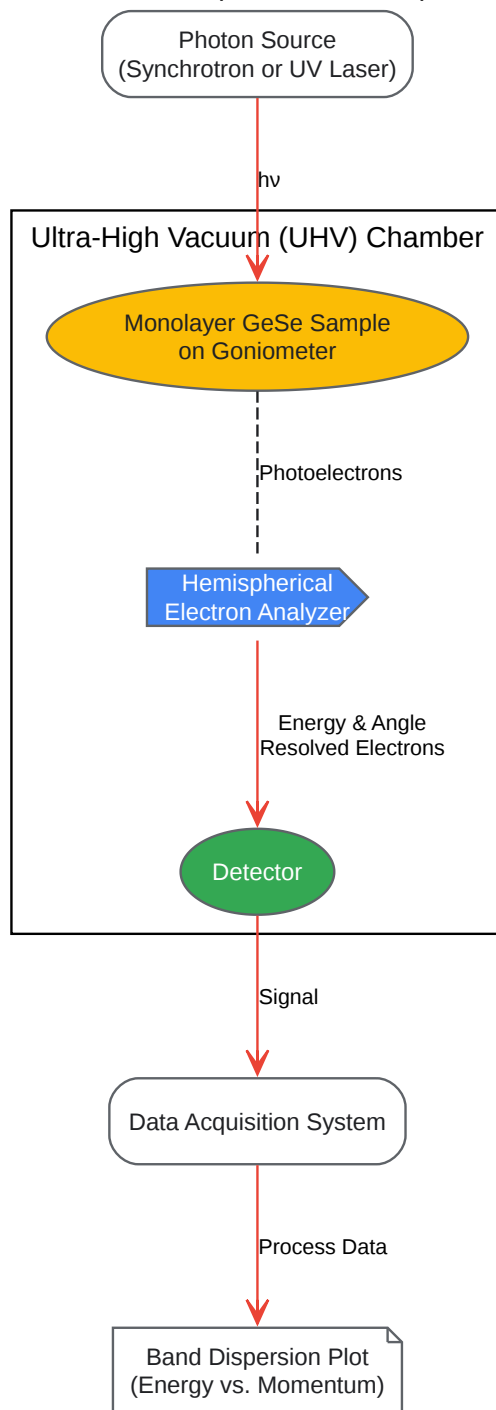
Crystal Structure of Monolayer GeSe



## DFT Workflow for Band Structure Calculation



## ARPES Experimental Setup

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## References

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